Scientific Field: Organic Chemistry
Summary of Application: Chlorobis(trimethylsilyl)methane is a versatile reagent in scientific research due to its non-toxic characteristics.
Methods of Application: The specific methods of application can vary greatly depending on the particular reaction or process.
Results or Outcomes: The outcomes also depend on the specific reaction or process.
Scientific Field: Polymer Chemistry
Summary of Application: Chlorobis(trimethylsilyl)methane can be used as a reagent for the preparation of Para-bis(trimethylsilyl)ethylstyrene (PBTES) monomer, which is used to synthesize the corresponding network polymer of styrene.
Results or Outcomes: The outcome of this application is the synthesis of PBTES monomer, which can be further used to create a network polymer of styrene.
Bis(trimethylsilyl)chloromethane, with the chemical formula C₇H₁₉ClSi₂, is characterized by its two trimethylsilyl groups attached to a chloromethyl group. This compound is typically a colorless to pale yellow liquid that is flammable and can cause skin irritation upon contact . Its molecular structure contributes to its reactivity and utility in various chemical processes.
Chlorobis(trimethylsilyl)methane does not possess inherent biological activity. Its mechanism of action lies in its ability to act as a precursor or intermediate in various organic transformations. The bulky trimethylsilyl groups and the reactive chloromethyl moiety influence its reactivity profile.
Several methods exist for synthesizing bis(trimethylsilyl)chloromethane:
Bis(trimethylsilyl)chloromethane finds applications in various fields:
Interaction studies involving bis(trimethylsilyl)chloromethane often focus on its reactivity rather than direct biological interactions. For instance, its ability to react with azides highlights its potential utility in synthesizing nitrogen-containing compounds. Furthermore, understanding its interactions with other reagents can help optimize synthetic pathways in organic chemistry.
Several compounds share structural similarities with bis(trimethylsilyl)chloromethane. Below is a comparison highlighting its uniqueness:
Compound Name | Formula | Notable Features |
---|---|---|
Trimethylsilyl chloride | C₃H₉ClSi | Simpler structure; widely used as a silylation reagent. |
Chlorotrimethylsilane | C₄H₉ClSi | Contains only one trimethylsilyl group; less steric hindrance. |
Dimethyldichlorosilane | C₂H₆Cl₂Si | Contains two methyl groups; used for silicone production. |
Bis(trimethylsilyl)chloromethane stands out due to its dual trimethylsilyl groups, which enhance its reactivity and utility compared to simpler silanes. This structural feature allows it to participate effectively in more complex synthetic routes.
Flammable;Irritant